Mineralocorticoid Receptor (MR) Antagonism: Potency Gap vs. Potent Non-Steroidal MR Antagonist
In a cell-based antagonist assay at the human mineralocorticoid receptor (MR), 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibited an IC50 of 6309.57 nM [1]. This represents a >1400-fold lower potency compared to the potent, non-steroidal MR antagonist PF-03882845, which has a reported IC50 of 4.5 nM in a similar assay format . This massive quantitative difference confirms that this compound is not a potent MR antagonist and should not be selected for programs requiring high-affinity MR modulation. Its utility lies elsewhere, likely as a weakly active tool compound or a scaffold for optimization.
| Evidence Dimension | Mineralocorticoid Receptor (MR) Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 6309.57 nM |
| Comparator Or Baseline | PF-03882845: IC50 = 4.5 nM |
| Quantified Difference | >1400-fold lower potency for the target compound |
| Conditions | Antagonist activity at gal4-fused human MR LBD expressed in HEK293 cells (Target) vs. similar cell-based MR antagonist assay (Comparator) |
Why This Matters
This data explicitly rules out the compound's use as a potent MR antagonist, directing procurement toward other research applications and preventing failed experiments.
- [1] TargetMine. Activity Report: IC50 for ChEMBL:CHEMBL4528177 on Mineralocorticoid receptor. View Source
